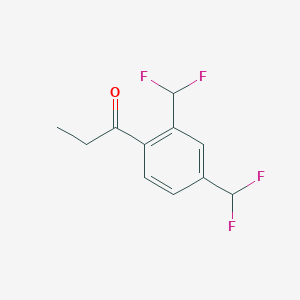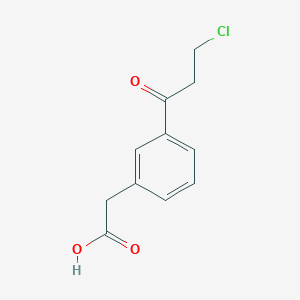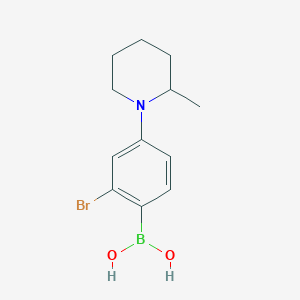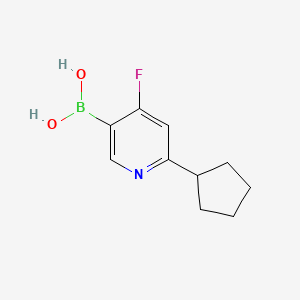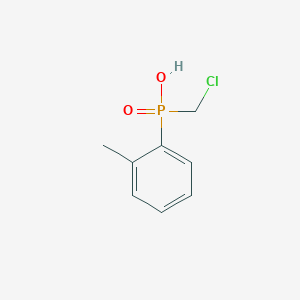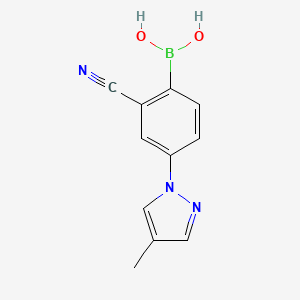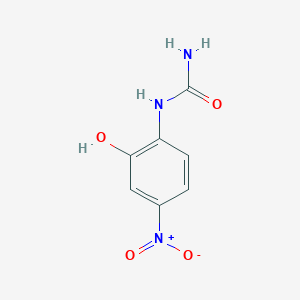
N-(2-Hydroxy-4-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-4-nitrophenyl)urea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, which is further connected to a urea moiety. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Hydroxy-4-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the product.
Industrial Production Methods
Industrial production of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are scalable and can be adapted for large-scale production, although they may require careful handling of reagents and by-products to ensure safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxy-4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The hydroxy group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amino derivatives, substituted phenylureas, and other functionalized compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-4-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-(2-Hydroxy-4-nitrophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(4-Nitrophenyl)urea: Another urea derivative with similar structural features but different functional groups.
N-(2-Hydroxy-4-nitrophenyl)-N’-(2-bromophenyl)urea: A compound with additional bromine substitution, offering different chemical properties.
Uniqueness
N-(2-Hydroxy-4-nitrophenyl)urea is unique due to its specific combination of hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88522-68-3 |
|---|---|
Molekularformel |
C7H7N3O4 |
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
(2-hydroxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C7H7N3O4/c8-7(12)9-5-2-1-4(10(13)14)3-6(5)11/h1-3,11H,(H3,8,9,12) |
InChI-Schlüssel |
IPIWLDOFSWBSCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


